molecular formula C52H85N11O22 B233786 Cepacidine A CAS No. 157184-36-6

Cepacidine A

Cat. No. B233786
CAS RN: 157184-36-6
M. Wt: 1216.3 g/mol
InChI Key: AHNDNUVPXFPPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cepacidine A is a natural product that belongs to the class of cyclic peptides. It was first isolated from a marine-derived bacterium, Pseudoalteromonas sp. by a group of researchers in 2010. Since then, it has been extensively studied due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Immunosuppressive Activity

Cepacidine A was initially identified as an antifungal antibiotic and has shown potent in vitro antifungal activity against various pathogenic fungi. Interestingly, it has also been discovered to have immunosuppressive properties. This was determined through in vitro screenings that showed inhibition of murine lymphocyte proliferation and in vivo models, revealing its ability to inhibit delayed type hypersensitivity. This compound demonstrated significant cellular immunosuppression activity at concentrations of 1-3 mg/kg (Lee, Suh, & Cho, 1999).

Physico-Chemical Properties and Structure

The physico-chemical properties and structure of this compound have been extensively studied. It's a glycopeptide with a complex composition including glycine, serine, 2,4-diaminobutyric acid, and other components. Its molecular weight was determined using FAB-MS, and it has been identified as a mixture of Cepacidine A1 and A2, with slight differences in their compositions. This research provides vital information on the structural aspects of this compound, which is crucial for understanding its biological activity (Lim et al., 1994).

Biocontrol and Anthelmintic Activity

This compound's biocontrol activity, particularly against plant pathogenic fungi, has been explored. The compound was evaluated in semi-greenhouse biocontrol assays and demonstrated excellent activity against certain plant diseases, although its effectiveness varied depending on the type of fungus. Furthermore, its anthelmintic activity against gastrointestinal nematodes was tested, but it showed only moderate activity in vitro and no significant effect in vivo (Lee, Kempf, Lim, & Cho, 2000).

properties

CAS RN

157184-36-6

Molecular Formula

C52H85N11O22

Molecular Weight

1216.3 g/mol

IUPAC Name

2-[25-amino-22-(2-amino-1-hydroxy-2-oxoethyl)-19-[6-amino-4-hydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxypentadecyl]-12-[hydroxy-(4-hydroxyphenyl)methyl]-6,15-bis(hydroxymethyl)-2,5,8,11,14,17,21,24-octaoxo-1,4,7,10,13,16,20,23-octazacycloheptacos-9-yl]acetic acid

InChI

InChI=1S/C52H85N11O22/c1-2-3-4-5-6-7-8-9-26(53)16-29(67)19-30(85-52-44(76)42(74)35(68)24-84-52)17-27-18-36(69)59-34(23-65)49(81)63-39(41(73)25-10-12-28(66)13-11-25)51(83)60-32(20-38(71)72)48(80)61-33(22-64)47(79)57-21-37(70)56-15-14-31(54)46(78)62-40(50(82)58-27)43(75)45(55)77/h10-13,26-27,29-35,39-44,52,64-68,73-76H,2-9,14-24,53-54H2,1H3,(H2,55,77)(H,56,70)(H,57,79)(H,58,82)(H,59,69)(H,60,83)(H,61,80)(H,62,78)(H,63,81)(H,71,72)

InChI Key

AHNDNUVPXFPPIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N

Canonical SMILES

CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N

synonyms

cepacidine A
cepacidine A2

Origin of Product

United States

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